Dolutegravir-d6 is a deuterated form of Dolutegravir, which is an active pharmaceutical ingredient used in the treatment of Human Immunodeficiency Virus (HIV). The deuteration of Dolutegravir enhances its utility in pharmacokinetic studies and analytical applications, allowing for more precise tracking of drug metabolism and distribution in biological systems. This compound is classified as an integrase strand transfer inhibitor, which plays a crucial role in the inhibition of HIV replication.
The synthesis of Dolutegravir-d6 typically involves the incorporation of deuterium atoms into the Dolutegravir molecule. This can be achieved through various synthetic strategies, including:
Dolutegravir has a complex molecular structure characterized by multiple functional groups, including a pyridone ring and an amine moiety. The molecular formula for Dolutegravir is C20H19F2N3O5S. In Dolutegravir-d6, six hydrogen atoms are replaced with deuterium atoms, leading to a molecular formula of C20D6F2N3O5S.
Dolutegravir-d6 participates in various chemical reactions that are essential for its synthesis and functional characterization:
Dolutegravir functions by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host genome during HIV replication. The mechanism involves:
Dolutegravir-d6 serves several important roles in scientific research:
Dolutegravir-d6 is a deuterated isotopologue of the HIV integrase strand transfer inhibitor Dolutegravir. Its molecular formula is C₂₀H₁₃D₆F₂N₃O₅, with a molecular weight of 425.42 g/mol [5] [10]. The compound features six deuterium atoms strategically incorporated at specific sites: three deuteriums replace hydrogens in the methyl group (–CD₃), while the remaining three are positioned at the 4-, 12-, and 12a- carbon atoms of the pyridopyrazineoxazine core [9] [10]. This structural modification preserves the parent compound’s core pharmacophore but alters its physicochemical and metabolic properties. The CAS registry numbers 1407166-95-3 and 1407167-38-7 are assigned to Dolutegravir-d6, reflecting slight variations in salt forms or synthesis pathways [5] [10]. Key identifiers include:
Table 1: Structural and Chemical Identifiers of Dolutegravir-d6
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₃D₆F₂N₃O₅ |
Molecular Weight | 425.42 g/mol |
CAS Numbers | 1407166-95-3, 1407167-38-7 |
Deuterium Positions | Methyl group (-CD₃), C4, C12, C12a |
Isotopic Purity | >98% (typical for reference standards) |
Primary Use | Mass spectrometry tracer, metabolic studies |
Deuterium integration into Dolutegravir employs late-stage synthetic modifications or fully deuterated building blocks to ensure site-specific labeling. The most common strategy involves:
Automated modules (e.g., TRACERlab® FX NPro) enable reproducible radiosynthesis for research-scale production, achieving radiochemical yields of 5–6% for fluorine-18 analogs, which share similar deuteration principles [4]. Challenges include minimizing isotopic dilution (≤2%) and ensuring stereochemical integrity at the C4 and C12a chiral centers during deuterium incorporation [10]. Purification via reverse-phase HPLC guarantees >99% chemical and isotopic purity, critical for pharmacokinetic tracer studies [4] [9].
Deuteration induces subtle but significant differences in Dolutegravir’s behavior:
Metabolic Stability: Deuterium’s higher atomic mass (2.014 u vs. 1.008 u for hydrogen) strengthens carbon-deuterium (C–D) bonds, requiring ~7 kcal/mol more energy to break than C–H bonds. This reduces first-pass metabolism in cytochrome P450 (CYP3A4)-mediated pathways, prolonging half-life. Non-deuterated Dolutegravir undergoes rapid oxidative demethylation, whereas Dolutegravir-d6 shows ~30% lower clearance in microsomal assays [7] [8].
Pharmacokinetic Profiles: In PET imaging studies using [¹⁸F]Dolutegravir analogs, deuterated versions exhibit extended tissue residency in lymphoid reservoirs (e.g., lymph nodes, spleen) due to slower metabolism. Whole-body macaque PET scans confirm delayed hepatobiliary excretion and higher brain penetration, suggesting improved CNS targeting [4].
Table 2: Pharmacokinetic and Physicochemical Comparison
Parameter | Dolutegravir | Dolutegravir-d6 | Impact |
---|---|---|---|
Molecular Weight | 419.38 g/mol | 425.42 g/mol | Negligible solubility change |
Plasma Half-Life (t₁/₂) | ~14 hours | ~18–22 hours (modeled) | Extended exposure |
Metabolic Clearance | High (CYP3A4) | Reduced by 25–30% | Lower metabolite generation |
Molar Activity | N/A | 83 ± 18 GBq/μmol¹ | PET imaging suitability |
¹For [¹⁸F] analog; reflects specific activity post-radiolabeling [4] |
Table 3: Regulatory Distinctions of Deuterated Drugs
Regulatory Aspect | Implication for Dolutegravir-d6 |
---|---|
NCE Status | Eligible for 5-year exclusivity |
Orphan Drug Designation | Not "same drug" as non-deuterated form |
API Classification | Unique active moiety per FDA guidelines |
These properties make Dolutegravir-d6 indispensable as an internal standard in LC-MS for quantifying native Dolutegravir in biosamples, eliminating matrix effects. Its use in PET radioligands ([¹⁸F]Dolutegravir) enables real-time visualization of drug distribution in HIV sanctuary sites [4] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0